molecular formula C6H4N2S B2897144 4-Sulfanylpyridine-3-carbonitrile CAS No. 1517075-92-1

4-Sulfanylpyridine-3-carbonitrile

Cat. No.: B2897144
CAS No.: 1517075-92-1
M. Wt: 136.17
InChI Key: WIYHACNEAYWGCM-UHFFFAOYSA-N
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Description

4-Sulfanylpyridine-3-carbonitrile (CAS: 1517075-92-1) is a heterocyclic compound with the molecular formula C₆H₄N₂S and a molar mass of 136.17 g/mol . Its structure features a pyridine ring substituted with a sulfanyl (-SH) group at position 4 and a nitrile (-CN) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing pharmacologically active heterocycles or functional materials. The sulfanyl group contributes to its nucleophilic reactivity, while the nitrile group enhances electrophilicity, enabling diverse chemical transformations .

Properties

IUPAC Name

4-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYHACNEAYWGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfanylpyridine-3-carbonitrile typically involves the introduction of the sulfanyl and nitrile groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with a thiol reagent under basic conditions to introduce the sulfanyl group. The nitrile group can be introduced via a cyanation reaction using a suitable cyanating agent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often use metal-catalyzed reactions and may involve the use of protective groups to ensure selective functionalization of the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

4-Sulfanylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Sulfanylpyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Sulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyridine-3-carbonitrile Derivatives

Structural and Physicochemical Properties

The table below compares 4-sulfanylpyridine-3-carbonitrile with structurally related compounds:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Properties
This compound (1517075-92-1) -SH (C4), -CN (C3 C₆H₄N₂S 136.17 High electrophilicity at C3; moderate solubility in polar solvents
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (338963-45-4) -Cl (C6), -CF₃ (C4), -S-(4-methylphenyl) (C2) C₂₀H₁₂ClF₃N₂S 404.84 Enhanced electrophilicity due to -CF₃; predicted boiling point: 506.8°C; density: 1.45 g/cm³
2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (252060-03-0) -Cl (C2), -CF₃ (C6), -S-(4-chlorophenyl) (C2) C₁₉H₁₀ClF₃N₂S 390.81 Strong electron-withdrawing effects from -CF₃ and -Cl; pKa: -2.68
6-(1,3-Benzodioxol-5-yl)-2-(2-oxopropylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile (626221-00-9) -CF₃ (C4), -S-(2-oxopropyl) (C2), -benzodioxol (C6) C₁₇H₁₁F₃N₂O₃S 380.34 Benzodioxol enhances aromatic stacking; oxopropylsulfanyl introduces keto functionality
Key Observations:
  • Electronic Effects : The trifluoromethyl (-CF₃) group in derivatives like 338963-45-4 significantly increases electrophilicity at C3, making the nitrile group more reactive toward nucleophiles compared to this compound .
  • Steric and Solubility Profiles : Bulky substituents (e.g., benzodioxol in 626221-00-9) reduce solubility in aqueous media but improve lipid solubility, which is critical for pharmaceutical applications .
  • Thermal Stability : Halogenated derivatives (e.g., 338963-45-4) exhibit higher predicted boiling points (~506°C) due to increased molecular mass and intermolecular interactions .

Biological Activity

4-Sulfanylpyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article will explore its synthesis, biological properties, and relevant case studies, highlighting its importance in drug discovery and development.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a sulfanyl group and a cyano group at the 3 and 4 positions, respectively. The general structure can be represented as follows:

C5H4N2S\text{C}_5\text{H}_4\text{N}_2\text{S}

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Condensation Reactions : Utilizing malononitrile with thiols and aldehydes in pseudo-four-component reactions.
  • Cyclization : Formation of the pyridine ring through cyclization of appropriate precursors.

Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while minimizing by-products .

Biological Activity

The biological activity of this compound has been evaluated across various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research has demonstrated that derivatives of 4-sulfanylpyridine exhibit significant antimicrobial properties against various pathogens. For instance, a study found that certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Anti-inflammatory Properties

In vitro assays have indicated that this compound can inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory conditions. The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in therapies for diseases such as rheumatoid arthritis .

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound on cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction mechanisms. The compound's interaction with specific molecular targets involved in cancer progression is an area of ongoing research .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of 4-sulfanylpyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential as a therapeutic agent against resistant strains .

Case Study 2: Anti-inflammatory Mechanism

In a laboratory setting, researchers investigated the anti-inflammatory effects of this compound on human macrophages. The findings revealed a marked decrease in TNF-alpha production, supporting its role as an anti-inflammatory agent. This study underscores the need for further investigation into its clinical applications in inflammatory diseases .

Research Findings Summary Table

Biological Activity Mechanism Target Pathway Reference
AntimicrobialDisruption of cell wall synthesisBacterial membrane integrity
Anti-inflammatoryInhibition of cytokine releaseNF-kB pathway
AnticancerInduction of apoptosisCell cycle regulation

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